Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Description
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a tert-butyl carbamate group at position 6, a methylthio (-SMe) substituent at position 2, and a carbamoyl (-CONH₂) group at position 3. This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding (via the carbamoyl group) and hydrophobic interactions (via the methylthio group).
Properties
Molecular Formula |
C14H20N4O3S |
|---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H20N4O3S/c1-14(2,3)21-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)22-4/h5-7H2,1-4H3,(H2,15,19) |
InChI Key |
QWTPYKNHSVSZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)SC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with tert-butyl carbamate and methylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is evident when compared to analogs within the pyrido[4,3-d]pyrimidine class. Below is a detailed analysis of key differences and similarities:
Structural Analogues and Substituent Effects
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analog | 4-Hydroxy Analog |
|---|---|---|---|
| Solubility | Moderate (carbamoyl enhances polarity) | Low (chloro reduces polarity) | High (hydroxy increases polarity) |
| Stability | Stable under inert conditions | Susceptible to nucleophilic substitution | Prone to oxidation (thiol group) |
| Synthetic Versatility | High (methylthio and carbamoyl are reactive handles) | Moderate (chloro allows substitutions) | Limited (hydroxy requires protection) |
Biological Activity
Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate, with the CAS number 1412452-79-9, is a complex organic compound belonging to the pyrido[4,3-D]pyrimidine class. Its unique bicyclic structure and various functional groups suggest potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on available literature.
- Molecular Formula : C14H20N4O3S
- Molecular Weight : 324.4 g/mol
- Predicted Melting Point : 484.1 ± 45.0 °C
- Density : 1.32 ± 0.1 g/cm³
Research indicates that compounds with similar structures may exhibit significant biological activities, particularly as modulators of the Aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of environmental toxins and has implications in cancer biology and immune responses. The potential for this compound to influence AhR activity could make it a candidate for further pharmacological studies targeting these pathways .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which are key players in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Pyrimidine Derivative A | 0.04 ± 0.09 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 |
Neuroprotective Effects
In studies involving neurodegenerative models, compounds similar to this compound demonstrated protective effects against amyloid-beta toxicity in astrocytes. These findings suggest that such compounds could inhibit the aggregation of amyloid peptides and reduce neuroinflammation—key factors in Alzheimer's disease pathology .
Case Studies
- Astrocyte Protection : A study examined the protective effects of a related compound against amyloid-beta-induced cell death in astrocytes. The results indicated a significant reduction in inflammatory markers such as TNF-α and free radicals when treated with the compound .
- In Vivo Models : In vivo experiments using scopolamine-induced models showed that treatment with pyrimidine derivatives led to decreased levels of amyloid-beta and improved cognitive function compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
